4-chloro-N-(3-ethoxypropyl)-3-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
4-chloro-N-(3-ethoxypropyl)-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound. It belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry and material science. This compound features a benzamide core substituted with a chloro group, an ethoxypropyl chain, and a piperidinylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-ethoxypropyl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Piperidinylsulfonyl Group: This step involves the sulfonylation of the benzamide core using piperidine and a sulfonyl chloride reagent.
Attachment of the Ethoxypropyl Chain: The final step includes the alkylation of the amide nitrogen with 3-ethoxypropyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperidinylsulfonyl group could play a crucial role in these interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-ethoxyethyl)-3-(piperidin-1-ylsulfonyl)benzamide
- 4-chloro-N-(3-methoxypropyl)-3-(piperidin-1-ylsulfonyl)benzamide
- 4-chloro-N-(3-ethoxypropyl)-3-(morpholin-4-ylsulfonyl)benzamide
Uniqueness
4-chloro-N-(3-ethoxypropyl)-3-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxypropyl chain and the piperidinylsulfonyl group may confer distinct properties compared to similar compounds, such as altered solubility, stability, and binding interactions.
Properties
Molecular Formula |
C17H25ClN2O4S |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
4-chloro-N-(3-ethoxypropyl)-3-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H25ClN2O4S/c1-2-24-12-6-9-19-17(21)14-7-8-15(18)16(13-14)25(22,23)20-10-4-3-5-11-20/h7-8,13H,2-6,9-12H2,1H3,(H,19,21) |
InChI Key |
NUCUFPZYJPAISQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
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